![molecular formula C21H18ClFN4O2S B2383326 N-(3-氯苯基)-3-乙基-N-(4-氟苄基)[1,2,4]三唑并[4,3-a]吡啶-8-磺酰胺 CAS No. 1251604-95-1](/img/structure/B2383326.png)

N-(3-氯苯基)-3-乙基-N-(4-氟苄基)[1,2,4]三唑并[4,3-a]吡啶-8-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

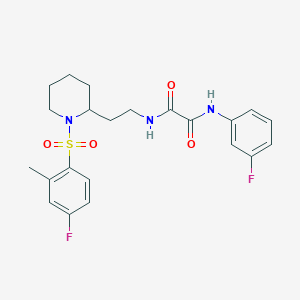

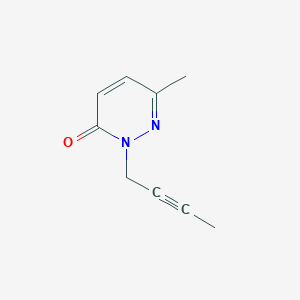

“N-(3-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-a]pyridine core, which is a nitrogenous heterocyclic moiety . This core is present as a central structural component in a number of drug classes .

科学研究应用

除草剂活性

[1,2,4]三唑并[4,3-a]吡啶类化合物,例如取代的 N-芳基[1,2,4]三唑并[1,5-a]吡啶-2-磺酰胺衍生物,已显示出针对广泛植被的优异除草剂活性,且施用量低。这些发现基于通过 2-氯磺酰基[1,2,4]三唑并[1,5-a]吡啶化合物与芳基胺缩合来制备这些化合物 (Moran, 2003)。

抗真菌和杀虫活性

合成了一系列含有[1,2,4]三唑并[4,3-a]吡啶部分的新型砜衍生物,并对其生物活性进行了评估。一些衍生物表现出良好的抗真菌活性和杀虫活性,对小根腐病菌和玉米叶斑病菌具有显着的抑制率,对小菜蛾和棉铃虫具有较高的致死率 (Xu et al., 2017)。

抗疟疾活性

[1,2,4]三唑并[4,3-a]吡啶磺酰胺已被探索用于抗疟疾活性。使用虚拟筛选和分子对接方法设计并研究了一个虚拟库。选定的化合物对恶性疟原虫显示出良好的体外抗疟疾活性,表明它们具有作为未来抗疟疾药物发现计划的起点的潜力 (Karpina et al., 2020)。

抗菌活性

合成了由 2-硫代氧代-1,2,4-三唑并[1,5-a]吡啶和嘧啶硫醇衍生物的反应衍生的取代磺酰胺和亚磺酰基化合物衍生物,并筛选了它们的抗菌活性,显示出在该领域的潜力 (Abdel-Motaal & Raslan, 2014)。

光收集和抑制剂分子

对芳香卤代取代的生物活性磺酰胺苯并恶唑化合物(包括具有[1,2,4]三唑并[4,3-a]吡啶元素的化合物)的研究表明,由于其光收集效率,它们在新型拓扑异构酶 II 酶抑制剂分子的开发和新型染料敏化太阳能电池 (DSSC) 的设计中具有潜在应用 (Mary et al., 2019)。

未来方向

Given the threat of drug resistance, there is an increasing need to develop alternative treatments and novel agents that act via a unique mechanism of action relative to currently used drugs . The versatile structure and biological activity of triazoles make them promising candidates for future drug development .

作用机制

Target of Action

Compounds with a similar triazole core have been found to interact with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors . This binding can lead to a variety of changes in the cellular environment, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Triazole derivatives have been associated with a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . These activities suggest that the compound may interact with multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the potential bioavailability and pharmacokinetic properties of the compound.

Result of Action

Based on the wide range of pharmacological activities associated with similar compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

属性

IUPAC Name |

N-(3-chlorophenyl)-3-ethyl-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN4O2S/c1-2-20-24-25-21-19(7-4-12-26(20)21)30(28,29)27(18-6-3-5-16(22)13-18)14-15-8-10-17(23)11-9-15/h3-13H,2,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVHYENRLSWLLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide](/img/structure/B2383249.png)

![(1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2383250.png)

![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2383256.png)

![4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide](/img/structure/B2383257.png)

![(E)-[1-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2383260.png)

![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2383264.png)